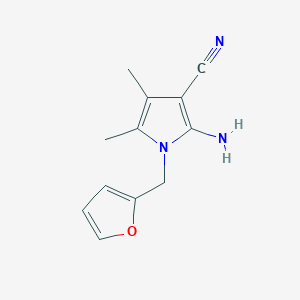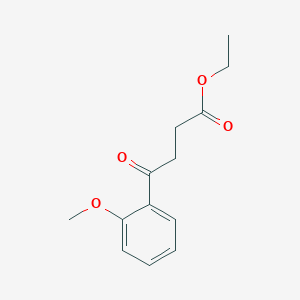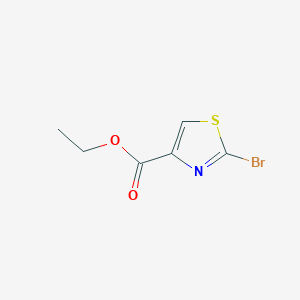
Ethyl 2-bromothiazole-4-carboxylate
Descripción general
Descripción
Ethyl 2-bromothiazole-4-carboxylate (EBTC) is an organic compound with a molecular formula of C3H3BrN2O2. It is a colorless solid that is soluble in water and polar organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a pharmaceutical intermediate. The structure of EBTC consists of a bromine atom bonded to a thiazole ring, with a carboxyl group attached to the thiazole nitrogen. The compound has a wide range of applications due to its unique reactivity and its ability to form complexes with transition metals.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Ethyl 2-bromothiazole-4-carboxylate has been used as an inhibitor to reduce the corrosion of copper in acidic media . The study was conducted in an acidic environment (HCl) using polarization and loss by weight methods at different inhibitor concentrations ranging from 100 to 400 ppm . The impact of temperature was also examined, revealing a decrease in the corrosion rate and an increase in inhibition efficiency .
Thermodynamic Studies
The thermodynamic parameters of the process, including activation energy, enthalpy, and free energy of adsorption, exhibited an increase with the inhibitor concentration, while the entropy energy decreased . This is because of the presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms .
Surface Protection
It effectively contributes to the creation of a film layer on the copper’s surface by adsorption. This acts as an inhibitor on the surface of the metal, which prevents or reduces corrosion .
Organic Synthesis
Ethyl 2-bromothiazole-4-carboxylate is used as a reagent in organic synthesis . It is part of the Acros Organics product portfolio, which is now a Thermo Scientific Chemicals brand product .
Pharmaceutical Intermediate
Methyl 2-bromothiazole-4-carboxylate, a similar compound to Ethyl 2-bromothiazole-4-carboxylate, is employed as an intermediate for pharmaceuticals . It’s plausible that Ethyl 2-bromothiazole-4-carboxylate could have similar applications.
Mecanismo De Acción
Target of Action
Ethyl 2-bromothiazole-4-carboxylate is an organic compound that has been identified as a potential inhibitor of corrosion on metal surfaces . The primary target of this compound is the metal surface, specifically copper, where it acts to prevent or reduce corrosion .
Mode of Action
The compound interacts with its target (the metal surface) through a process known as adsorption . This involves the compound forming a film layer on the surface of the copper, which acts as a barrier to prevent or reduce corrosion . The presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms in the compound contributes to the creation of this protective film layer .
Pharmacokinetics
The compound is known to have high gi absorption and is bbb permeant . It is also identified as a CYP1A2 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.22 (iLOGP) and 2.53 (XLOGP3) , which may impact its bioavailability.
Result of Action
The primary result of the action of Ethyl 2-bromothiazole-4-carboxylate is the prevention or reduction of corrosion on metal surfaces . By forming a protective film layer on the surface of the copper, the compound helps to maintain the integrity of the metal and extend its lifespan .
Action Environment
The action of Ethyl 2-bromothiazole-4-carboxylate can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to avoid decomposition due to light and moisture . Additionally, the compound’s effectiveness as a corrosion inhibitor may be affected by the temperature and pH of the environment .
Propiedades
IUPAC Name |
ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHISCQPKKGDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326608 | |
| Record name | Ethyl 2-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromothiazole-4-carboxylate | |
CAS RN |
100367-77-9 | |
| Record name | Ethyl 2-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

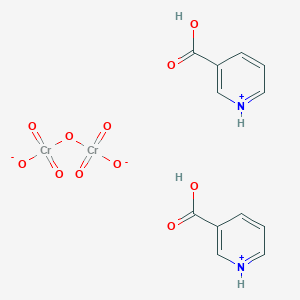

![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

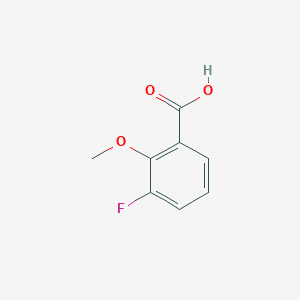
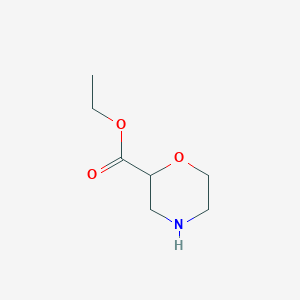
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
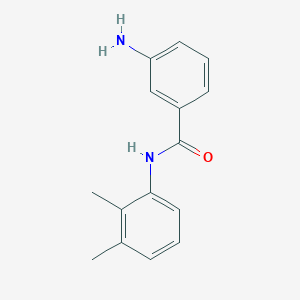
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
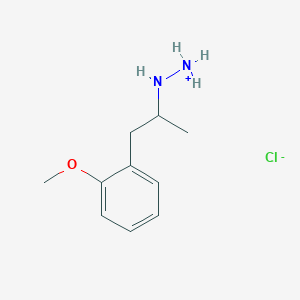

![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
